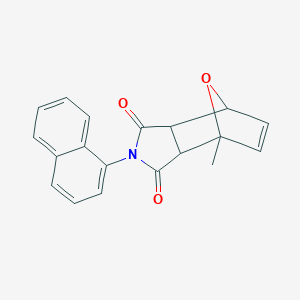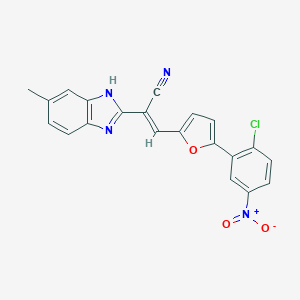![molecular formula C19H14N2O3 B391732 N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide CAS No. 304868-11-9](/img/structure/B391732.png)
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a fluorene backbone, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of furan-2-carbaldehyde with 9-hydroxyfluorene-9-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, especially in the presence of halogens or nitro groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase enzymes .
Comparison with Similar Compounds
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide can be compared with similar compounds such as:
N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide: This compound shares a similar furan ring but has a different backbone, leading to variations in its chemical reactivity and biological activity.
N-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: This compound has a similar furan structure but differs in its functional groups, affecting its applications and properties.
The uniqueness of this compound lies in its combination of a furan ring with a fluorene backbone, which imparts distinct electronic and steric properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
304868-11-9 |
|---|---|
Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide |
InChI |
InChI=1S/C19H14N2O3/c22-18(21-20-12-13-6-5-11-24-13)19(23)16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,23H,(H,21,22)/b20-12+ |
InChI Key |
ZUUWUFTYGYTLAT-UDWIEESQSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=CC=CO4)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)N/N=C/C4=CC=CO4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=CC=CO4)O |
solubility |
35.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


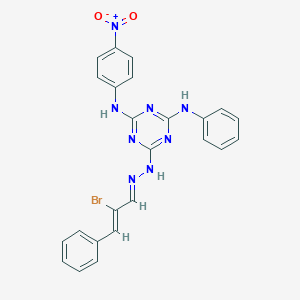
![2-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B391651.png)
![Benzoic acid, 2-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-, methyl ester](/img/structure/B391652.png)
![4-{[(5-{2-chloro-4-nitrophenyl}-2-furyl)methylene]amino}-4H-1,2,4-triazole](/img/structure/B391653.png)
![N-(2,6-dimethylphenyl)-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391655.png)
![4-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B391657.png)
![2,6-bis{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyridine](/img/structure/B391659.png)
![4-(2-Fluorophenyl)-6-(2-thienyl)-2-[(2,2,2-trifluoroethyl)sulfanyl]nicotinonitrile](/img/structure/B391660.png)
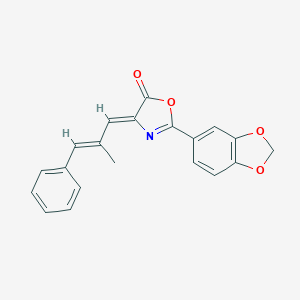
![2-({[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-4,6-dichlorophenol](/img/structure/B391662.png)
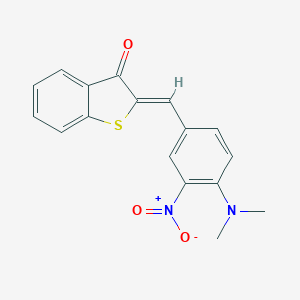
![3-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B391667.png)
